5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene
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Overview
Description
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of bromine and decyl groups attached to a thiophene ring. Thiophenes are known for their aromaticity and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Organoboron compound, halide (5-bromothiophene), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene rings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-(5-substituted-thiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified thiophene derivatives.
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic applications.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery and development.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can modulate the electronic properties of the target molecules, leading to changes in their activity. In organic electronics, the compound facilitates charge transport and improves the efficiency of devices .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-3-decyl-2-thiophen-2-ylthiophene
- 5-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
5-(5-Bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene is unique due to its specific substitution pattern and the presence of a decyl group. This structure imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science. The presence of the bromine atom allows for further functionalization, enhancing its versatility in synthetic chemistry .
Properties
Molecular Formula |
C22H27BrS3 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-3-decyl-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C22H27BrS3/c1-2-3-4-5-6-7-8-9-11-17-16-20(18-13-14-21(23)25-18)26-22(17)19-12-10-15-24-19/h10,12-16H,2-9,11H2,1H3 |
InChI Key |
PUFUFZGJYNKOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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